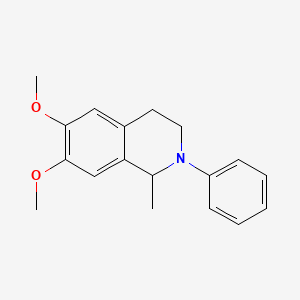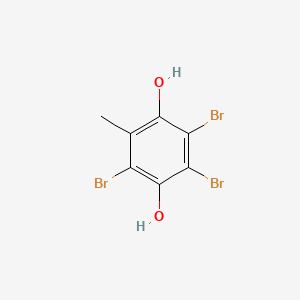![molecular formula C12H22O3 B14484956 [(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol CAS No. 64339-93-1](/img/structure/B14484956.png)
[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol is a chemical compound with a unique structure that includes a cyclohexyloxy group attached to an oxane ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol typically involves the reaction of cyclohexanol with an oxirane derivative under acidic or basic conditions to form the oxane ring. The reaction conditions often include the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the ring formation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and precise control of reaction conditions to achieve high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, tosylates, polar aprotic solvents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl 9-methyldecanoate
- beta-D-Glucose pentaacetate
Uniqueness
[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol is unique due to its cyclohexyloxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
64339-93-1 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
[(2R,6S)-6-cyclohexyloxyoxan-2-yl]methanol |
InChI |
InChI=1S/C12H22O3/c13-9-11-7-4-8-12(15-11)14-10-5-2-1-3-6-10/h10-13H,1-9H2/t11-,12+/m1/s1 |
InChI Key |
MJNIMQARKFFKBM-NEPJUHHUSA-N |
Isomeric SMILES |
C1CCC(CC1)O[C@@H]2CCC[C@@H](O2)CO |
Canonical SMILES |
C1CCC(CC1)OC2CCCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


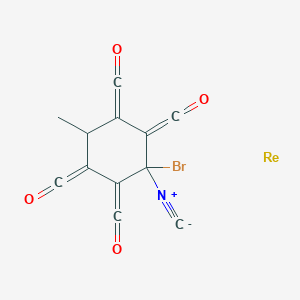
![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)
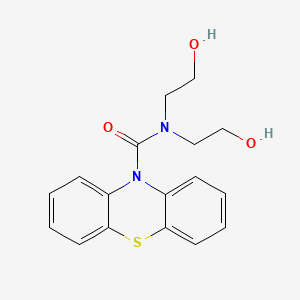
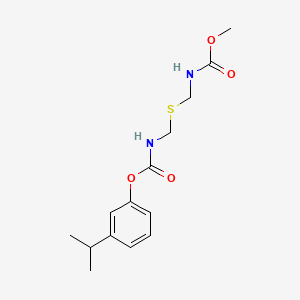
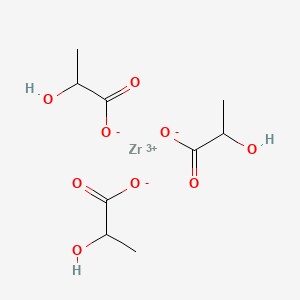

![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
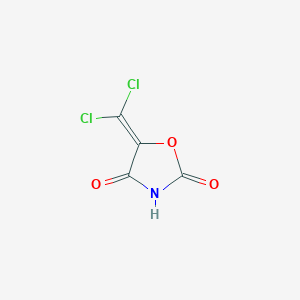
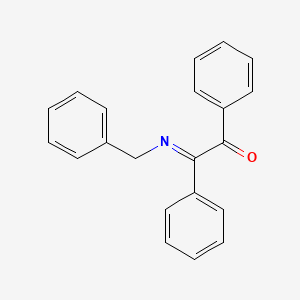
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
